molecular formula C8H5FN2O B2390818 5-Fluoroquinoxalin-2-ol CAS No. 55687-16-6

5-Fluoroquinoxalin-2-ol

Cat. No.: B2390818
CAS No.: 55687-16-6
M. Wt: 164.139
InChI Key: QQUYDLGJURPFCY-UHFFFAOYSA-N
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Description

5-Fluoroquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoroquinoxalin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The compound can also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroquinoxalin-2-ol is unique due to the combination of the fluorine atom and the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

5-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUYDLGJURPFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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